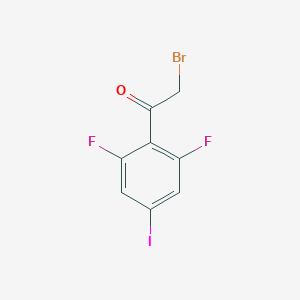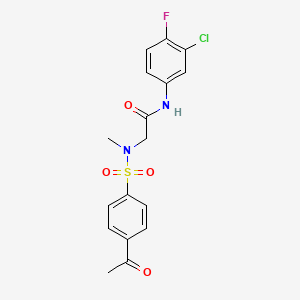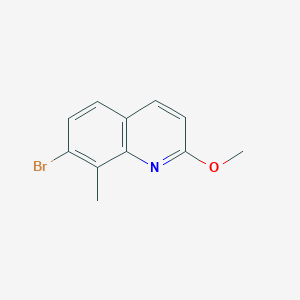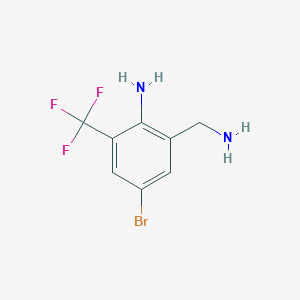
2-(Aminomethyl)-4-bromo-6-(trifluoromethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Aminomethyl)-4-bromo-6-(trifluoromethyl)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of an aminomethyl group, a bromine atom, and a trifluoromethyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-4-bromo-6-(trifluoromethyl)aniline can be achieved through several methods. One common approach involves the trifluoromethylation of aniline derivatives. For instance, the trifluoromethylarylation of alkenes using anilines has been reported, where hexafluoroisopropanol (HFIP) is used as a solvent to establish a hydrogen bonding network with the aniline and trifluoromethyl reagent . This method allows for the selective introduction of the trifluoromethyl group without the need for additives, transition metals, or photocatalysts.
Industrial Production Methods
Industrial production of this compound typically involves the reductive dechlorination of nitro or amino-substituted trifluoromethylbenzene derivatives in the presence of hydrogen and catalysts . This process ensures high yields and purity of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-(Aminomethyl)-4-bromo-6-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as sodium methoxide for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions include various substituted anilines, nitroanilines, and aminobenzotrifluorides, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(Aminomethyl)-4-bromo-6-(trifluoromethyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is utilized in the production of agrochemicals and other fine chemicals.
Mecanismo De Acción
The mechanism by which 2-(Aminomethyl)-4-bromo-6-(trifluoromethyl)aniline exerts its effects involves interactions with specific molecular targets and pathways. For instance, the trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and enzymes . The bromine atom can participate in halogen bonding, further influencing the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
2-(Trifluoromethyl)aniline: This compound lacks the bromine and aminomethyl groups but shares the trifluoromethyl group, making it less reactive in certain substitution reactions.
2-Methyl-3-(trifluoromethyl)aniline: This compound has a methyl group instead of an aminomethyl group, leading to different chemical properties and reactivity.
Uniqueness
2-(Aminomethyl)-4-bromo-6-(trifluoromethyl)aniline is unique due to the combination of the aminomethyl, bromine, and trifluoromethyl groups, which confer distinct chemical reactivity and potential applications. The presence of these functional groups allows for a wide range of chemical transformations and interactions, making it a valuable compound in various scientific and industrial fields.
Propiedades
Fórmula molecular |
C8H8BrF3N2 |
|---|---|
Peso molecular |
269.06 g/mol |
Nombre IUPAC |
2-(aminomethyl)-4-bromo-6-(trifluoromethyl)aniline |
InChI |
InChI=1S/C8H8BrF3N2/c9-5-1-4(3-13)7(14)6(2-5)8(10,11)12/h1-2H,3,13-14H2 |
Clave InChI |
CSFYHYFHMLHVJD-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1CN)N)C(F)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


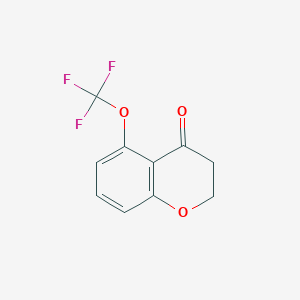
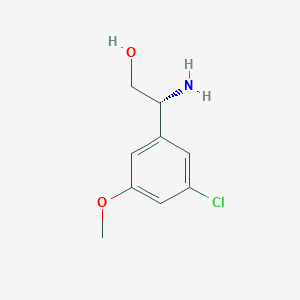
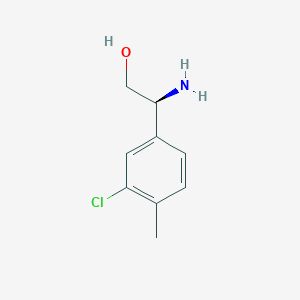
![7-(4-Bromophenyl)-4-chloro-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12969676.png)
![2-(3-Chlorophenyl)-4-(dibenzo[b,d]furan-1-yl)-6-phenyl-1,3,5-triazine](/img/structure/B12969681.png)
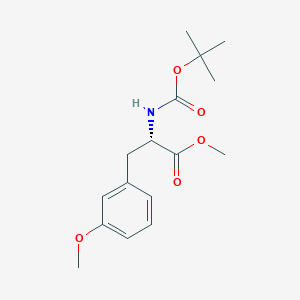
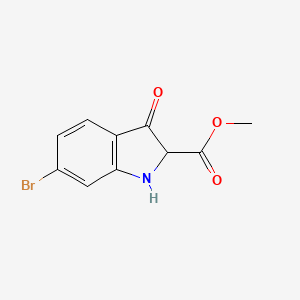
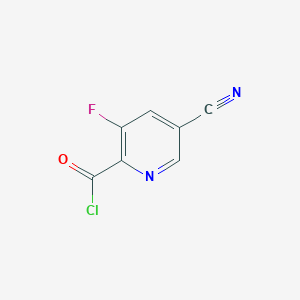
![1-(2-Phenylbenzo[d]oxazol-5-yl)ethan-1-one](/img/structure/B12969699.png)
![tert-Butyl (5-oxo-4-azaspiro[2.6]nonan-6-yl)carbamate](/img/structure/B12969702.png)

